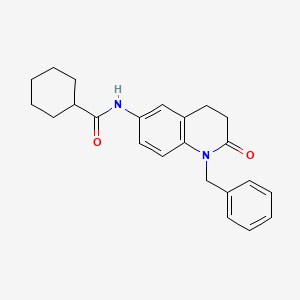

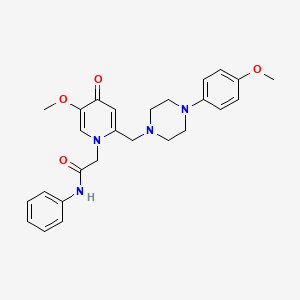

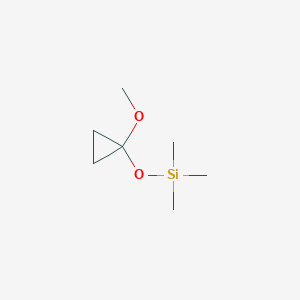

![molecular formula C8H10N4 B2728363 3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1431-00-1](/img/structure/B2728363.png)

3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

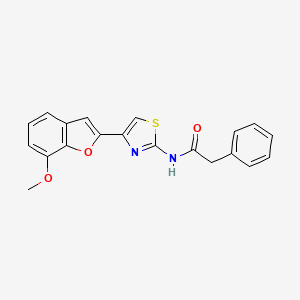

3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine (DMPP) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. It is an important intermediate in organic synthesis, and has been used in numerous applications in scientific research. DMPP has been used in the synthesis of a variety of compounds, including anti-cancer agents, antibiotics, and anti-inflammatory drugs. In addition, DMPP has been studied for its potential therapeutic effects, including its ability to act as an anti-oxidant, anti-inflammatory, and anti-tumor agent.

Applications De Recherche Scientifique

Synthesis and Biological Applications

Synthesis of Pyrazolo[1,5-a]pyrimidines :

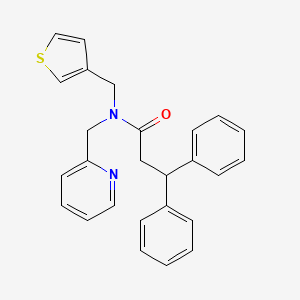

- A study outlines the synthesis of pyrazolo[1,5-a]pyrimidine derivatives using ultrasound-assisted reactions. These compounds were synthesized from 5-methyl-4-phenyl-1H-pyrazol-3-amine, which itself is derived from 2-phenylacetonitrile and hydrazine hydrate. This process highlights the regioselective synthesis of highly substituted pyrazolo[1,5-a]pyrimidines, confirmed by X-ray crystallography for select compounds, showcasing their potential in creating targeted molecules for various applications (Kaping, Helissey, & Vishwakarma, 2020).

Antimicrobial Activity :

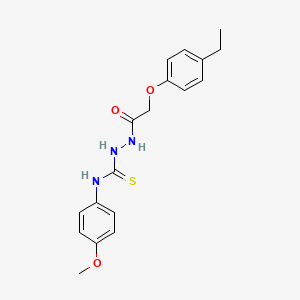

- Novel cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines were synthesized and exhibited pronounced antimicrobial properties. The study's structure-activity relationship analysis revealed that the presence of the 3,5-dimethyl-1H-pyrazol-1-yl moiety significantly influences antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Sirakanyan et al., 2021).

Chemical Properties and Interactions

Structure-Activity Relationships :

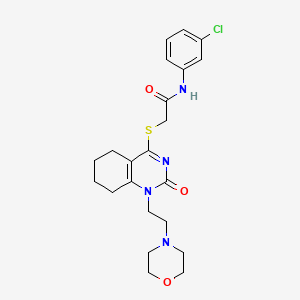

- Research on 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines explored their activity as serotonin 5-HT6 receptor antagonists. The studies reveal that minor modifications in the molecule, such as changing the substituent at the 7 position or altering the group at position 5, can significantly impact its receptor antagonist activity. This highlights the chemical's potential in neuroscience research and drug development, particularly for disorders associated with the serotonin system (Ivachtchenko et al., 2013).

Anticancer Activity :

- A study focusing on pyrazolo[3,4-d]pyrimidin-4-one derivatives, related to 3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine, demonstrated their synthesis and evaluation for anticancer activity. Some compounds showed significant inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, underscoring their potential in cancer research and therapy (Abdellatif et al., 2014).

Propriétés

IUPAC Name |

3,6-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-5-3-10-8-6(2)4-11-12(8)7(5)9/h3-4H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYPOUWCAHWNAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=C(C=N2)C)N=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2728281.png)

![Ethyl 5-(2,6-difluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2728287.png)

![tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate hydrochloride](/img/structure/B2728288.png)

![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2728293.png)

![2,4-dichloro-5-[(4-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2728294.png)

![2-[(3-Isopropoxypropyl)amino]-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2728302.png)